molecular formula CH5NO B1196313 O-Methylhydroxylamine CAS No. 67-62-9

O-Methylhydroxylamine

Cat. No.: B1196313
CAS No.: 67-62-9
M. Wt: 47.057 g/mol
InChI Key: GMPKIPWJBDOURN-UHFFFAOYSA-N
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Description

Methoxyamine, also known as O-methylhydroxylamine, is an organic compound with the chemical formula CH₃ONH₂. It is a colorless, volatile liquid that is soluble in polar organic solvents and water. Methoxyamine is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methyl group. It can also be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyamine is typically prepared via O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime: [ (CH₃)₂CNOCH₃ + H₂O \rightarrow (CH₃)₂CO + H₂NOCH₃ ] Another broad method involves the methanolysis of hydroxylamine sulfonates: [ H₂NOSO₃^{-} + CH₃OH \rightarrow H₂NOCH₃ + HSO₄^{-} ]

Industrial Production Methods: A novel industrial method involves a cascade one-pot reaction in a water phase using sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate. This method is simple, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methoxyamine undergoes various chemical reactions, including condensation, deprotonation, and nucleophilic substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Methoxyamine exerts its effects by blocking the abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death. Methoxyamine’s mechanism of action is particularly relevant in cancer therapy, where it is used to potentiate the effects of alkylating agents .

Comparison with Similar Compounds

  • N-methylhydroxylamine
  • Aminomethanol

Methoxyamine’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

O-methylhydroxylamine
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InChI

InChI=1S/CH5NO/c1-3-2/h2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GMPKIPWJBDOURN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO
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Related CAS

593-56-6 (hydrochloride)
Record name O-Methylhydroxylamine
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DSSTOX Substance ID

DTXSID8043862
Record name Methoxyamine
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Molecular Weight

47.057 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Hawley]
Record name Methoxyamine
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Boiling Point

49-50 °C @ 760 MM HG
Record name O-METHYLHYDROXYLAMINE
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Solubility

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER
Record name O-METHYLHYDROXYLAMINE
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Vapor Pressure

291.0 [mmHg]
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Mechanism of Action

Methoyxamine is investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy. Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycoslyates. DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER). Alkylating agents such as tezmozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance. The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism. Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death. Methoxyamine inhibits BER by stabilizing the AP sites created by cleavage of BER glysosylates, forming MX-AP lesions. Methoxyamine may be an effective adjunct to iododeoxyuridine(IUdR) induced radiosensitization and radiation treatment. IUdR is a halogenated pyrimidine which is incorporated into cellular DNA instead of thymidine, which enhances radiotumor sensitivity. Methoxyamine is proposed to have a dual action in this treatment as it alters cell cycle kinetics as well as prevents repair of DNA by BER, allowing increased sensitivity of tumor cells to DNA damage by radiation therapy. The efficiency of cell cycle repair has been shown to be cell cycle dependent, with the G1 phase being second most sensitive to ionizing radiation (the mitotic, M, phase is the most sensitive). Methoxyamine increases the amount of protein 53 (P53) and protein Rb (pRB), senescence factors which cause the cell to remain in the G1 phase. Methoxyamine also creates a stringent checkpoint at the G1/S boundary as well as an insufficient checkpoint at the G2 stage, preventing cells from going into the S phase. The increased number of G1 cells makes methoxyamine treated tumors more susceptible to ionizing radiation. The temozolomide and methoxyamine created lesion MX-AP not only disrupts the BER pathway but inhibits topoisomerase II alpha (topo II), an enzyme necessary for DNA replication, recombination and chromosome segregation. MX-AP sites block DNA replication and interfere with choromosome splitting. It is currently uncertain how what the interaction between topoisomerase II and methoxyamine causes cytotoxicity, but several mechanisms have been proposed, such as MX-AP sites binding to topo II, thus reducing their functionality by forming a toxic complex., THE MAJOR MUTAGENIC EFFECT OF O-METHYLHYDROXYLAMINE ON VEGETATIVE SD PHAGE IN ESCHERICHIA COLI IS PROBABLY DUE TO REPLICATION ERRORS RESULTING FROM INCORPORATION OF ENZYMICALLY MODIFIED PRECURSORS INTO DNA., THE DIPHOSPHATE REACTION PRODUCT (MO6A) OF O-METHYLHYDROXYLAMINE WAS PREPARED AND COPOLYMERIZED WITH CYTIDINE DIPHOSPHATE OR ADENOSINE DIPHOSPHATE. THE SPECIFIC CHANGED BASE PAIRING IS PROBABLY CAUSED BY A TAUTOMERIC SHIFT FROM THE AMINO TO THE IMINO. CHANGING THE TAUTOMERIC EQUILIBRIUM OF A PURINE BY A SUBSTITUTION REACTION WITH A MUTAGEN SHOULD BE CONSIDERED AS A CONTRIBUTING FACTOR FOR THE MECHANISM OF MUTATION OF HYDROXYLAMINES.
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Color/Form

MOBILE LIQUID

CAS No.

67-62-9
Record name O-Methylhydroxylamine
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Record name O-methylhydroxylamine
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Record name O-METHYLHYDROXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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